molecular formula C7H6O6S B107081 2-Hydroxy-5-sulfobenzoic acid CAS No. 97-05-2

2-Hydroxy-5-sulfobenzoic acid

Cat. No.: B107081
CAS No.: 97-05-2
M. Wt: 218.19 g/mol
InChI Key: YCPXWRQRBFJBPZ-UHFFFAOYSA-N
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Description

Sulfosalicylic acid, also known as 5-sulfosalicylic acid, is an organic compound with the chemical formula C₇H₆O₆S. It is a derivative of salicylic acid where a sulfonic acid group is attached to the benzene ring. This compound is widely used in various fields, including analytical chemistry, medicine, and industry, primarily for its ability to precipitate proteins and its role in complexometric titrations .

Mechanism of Action

Target of Action

2-Hydroxy-5-sulfobenzoic acid, also known as 5-Sulfosalicylic acid, is primarily used as an efficient organocatalyst . It targets a variety of substrates in a one-pot three-component reaction . The compound’s primary targets are substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea .

Mode of Action

The compound interacts with its targets through a three-component process . It acts as an organocatalyst under solvent-free reaction conditions (SFRCs) at 100 °C . The best results for the preparation of 3,4-disubstituted isoxazol-5(4H)-ones were achieved using 15 mol% of 2-HSBA under aqueous conditions at room temperature .

Biochemical Pathways

The compound is involved in the one-pot multicomponent reaction (MCR) that generates 1-aminoalkyl-2-naphthols via a MCR . This process is known as the Betti 3-component reaction (Betti-3CR), a well-known process introduced by Italian chemist Mario Betti in 1900 .

Pharmacokinetics

The compound can be recovered and reused several times in the template reactions , suggesting that it may have a prolonged presence in the reaction environment.

Result of Action

The compound efficiently catalyzes the synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . The reactions are completed within 3–25 min (for amidoalkyl naphthols), and 70–120 min (for 3,4-disubstituted isoxazol-5(4H)-ones), while the expected products were obtained in 82–97 % yields .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and solvent conditions . It operates under solvent-free reaction conditions (SFRCs) at 100 °C and under aqueous conditions at room temperature .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-5-sulfobenzoic acid has been found to efficiently catalyze the one-pot three-component synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . This process involves substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea . The nature of these interactions is primarily catalytic, with this compound acting as an organocatalyst .

Cellular Effects

Its role as a catalyst in the synthesis of various organic compounds suggests that it may influence cellular processes indirectly through its products .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . It facilitates the reaction of substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea .

Temporal Effects in Laboratory Settings

In laboratory settings, the reactions catalyzed by this compound were completed within 3–25 minutes (for amidoalkyl naphthols), and 70–120 minutes (for 3,4-disubstituted isoxazol-5(4H)-ones) . The expected products were obtained in 82–97% yields . The catalyst can be recovered and reused several times in the template reactions .

Metabolic Pathways

Given its role as a catalyst in the synthesis of various organic compounds, it may indirectly influence metabolic pathways through its products .

Subcellular Localization

Given its solubility in water and ethanol, it may be distributed throughout the cell, depending on its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfosalicylic acid can be synthesized by sulfonation of salicylic acid. The process involves reacting salicylic acid with sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂) at temperatures ranging from -20°C to 0°C. After the sulfonation reaction, the sulfur dioxide is evaporated at temperatures between -10°C and +10°C .

Industrial Production Methods: In industrial settings, sulfosalicylic acid is typically produced by heating salicylic acid with concentrated sulfuric acid. This method is preferred due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Sulfosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sulfuric Acid: Used in the synthesis of sulfosalicylic acid.

    Metal Ions: Such as iron (III) ions, which form complexes with sulfosalicylic acid.

Major Products Formed:

Scientific Research Applications

Sulfosalicylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Sulfosalicylic Acid: Sulfosalicylic acid is unique due to its dual functionality as both a protein precipitant and a metal ion chelator. This makes it highly versatile in various analytical and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-hydroxy-5-sulfobenzoic acid
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InChI

InChI=1S/C7H6O6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13)
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InChI Key

YCPXWRQRBFJBPZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O
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Molecular Formula

C7H6O6S
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Related CAS

1837-99-6 (berrylium[1:1] salt), 831-54-9 (mono-hydrochloride salt)
Record name Sulfosalicylic acid
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DSSTOX Substance ID

DTXSID7059145
Record name Benzoic acid, 2-hydroxy-5-sulfo-
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Molecular Weight

218.19 g/mol
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Physical Description

Dihydrate: White solid; [Merck Index] White odorless powder; [Mallinckrodt Baker MSDS], Solid
Record name Sulfosalicylic acid
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CAS No.

97-05-2, 304851-84-1
Record name Sulfosalicylic acid
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Record name Benzoic acid, 2-hydroxy-5-sulfo-
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Synthesis routes and methods I

Procedure details

A Parr bottle is charged with 5% rhodium-on-carbon (2.88 gms., 50% wet material; 0.70 mM of rhodium), tri-(4-chlorophenyl)phosphine (0.76 gms., 2.1 mM) in 13 cc. methanol. The mixture is shaken for a half-hour at 62°C., under nitrogen atmosphere, at the end of which time a solution of 3.39 gms., 7.0 mM, of 6-deoxy-6-demethyl-6-methylene-5-hydroxytetracycline hydrochloride in 37 cc. of methanol, containing 7.0 mM of p-toluenesulfonic acid, is added. The bottle is then filled with hydrogen at 50 p.s.i. and shaken overnight at 75°C. for 18 hours. High pressure liquid chromatography of the reaction mixture indicates the presence of 80% α-6-deoxy-5-hydroxytetracycline and 1.5% 6β-epimer. α-6-deoxy-5-hydroxytetracycline may be isolated in 78% yield as the 5-sulfosalicyclic acid salt.
[Compound]
Name
6-deoxy-6-demethyl-6-methylene-5-hydroxytetracycline hydrochloride
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Synthesis routes and methods II

Procedure details

25 gms of naphthalene and 25 ml of conc. sulfuric acid were taken into a 250 ml round bottomed flask fitted with a stirrer. The contents of the flask were heated to 80° C. for 120 minutes with constant stirring. A drop of the resulting mass was taken in a beaker and 1 ml water was added to the same with shaking. A clear solution without any naphthalene smell was obtained confirming the completion of sulfonation. Simultaneously, 0.5 gm salicylic acid was taken in a separate beaker and 0.5 ml concentrated sulfuric acid was added with stirring at 25° C. The slurry was left aside with occasional stirring for 3 hrs. The naphthalene sulfonic acid, prepared in flask was allowed to cool down to 60° C. and transferred a reactor fitted with a thermometer, stirrer and a dropping funnel. The mass was stirred continuously for a period of 10 min. while maintaining the temperature at 60° C. with the help of the thermostat. A mixture of 0.2 gm poly acrylic acid, 0.25 gm phthalic acid, 1 gm citric acid and 0.14 gm salicylic acid was dissolved in 10 ml water in a beaker and the same was added to the reaction mass in the reactor through the dropping funnel. The mixture was heated at 65° C. for 20 min. 250 gm of aluminium sulfate was added to the above mass along with 100 ml of water with vigorous stirring. The temperature of the bath was gradually raised to 70° C. and allowed heating to continue for another 60 min. The sulfo salicylic acid which was prepared in the beaker was added to above mass and heating was continued for another 30 minutes. The mixture was transferred to a bucket and pH was raised to 2.5 by adding 60 gms sodium sulfite dissolved in 100 ml water while continuing stirring. The air was passed through the resulting solution for a period of 70 minutes. Slurry was filtered using muslin cloth of pore size 5–10μ. The filtrate was drum dried at 130° C. and the powder stored in a plastic container.
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poly acrylic acid
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0.25 g
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1 g
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0.14 g
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250 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-sulfobenzoic acid
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2-Hydroxy-5-sulfobenzoic acid
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2-Hydroxy-5-sulfobenzoic acid
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2-Hydroxy-5-sulfobenzoic acid
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2-Hydroxy-5-sulfobenzoic acid
Reactant of Route 6
2-Hydroxy-5-sulfobenzoic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 5-SSA?

A1: 5-SSA has the molecular formula C7H6O6S and a molecular weight of 218.18 g/mol.

Q2: Are there any spectroscopic data available for characterizing 5-SSA?

A2: Yes, research utilizes various spectroscopic techniques to characterize 5-SSA:* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as sulfonic acid (–SO3H), carboxylic acid (–COOH) and phenolic –OH groups []. * UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, aiding in understanding its light absorption properties [, ]. * Fluorescence Spectroscopy: 5-SSA exhibits fluorescence, and fluorescence spectroscopy is used to study its fluorescence properties at different pH values [].

Q3: How does 5-SSA modify the properties of Titanium Dioxide nanoparticles?

A3: 5-SSA can modify the surface of titanium dioxide (TiO2) nanoparticles, forming a stable surface complex []. This modification enhances the adsorption capacity of TiO2 for pollutants like p-nitrophenol and improves its dispersion in solvents like water, benzene, and ethanol [].

Q4: Can 5-SSA be used in the synthesis of Polyaniline Nanorods?

A4: Yes, 5-SSA can act as a dopant in the synthesis of polyaniline nanorods, impacting the material's morphology, electrical conductivity, and electroactivity [].

Q5: What is the role of 5-SSA in the synthesis of ethyl levulinate from carbohydrates?

A5: 5-SSA plays a crucial role in synthesizing bifunctional carbon Ni/NiO nanofiber catalysts []. These catalysts efficiently convert C5/C6 carbohydrates into ethyl levulinate, a valuable platform chemical, using alcohol as a solvent and hydrogen donor [].

Q6: How does 5-SSA contribute to enhancing the photocatalytic production of H2O2?

A6: 5-SSA, along with sulfuric acid, can be incorporated into polyaniline and coupled with graphitic carbon nitride (g-C3N4) to create a photocatalyst []. This system demonstrates enhanced H2O2 production under simulated solar irradiation due to several factors, including:* Increased visible-light absorption* Larger specific surface area* Reduced electrical resistance * Suitable redox potential [].

Q7: Can 5-SSA be used to remove pollutants from wastewater?

A7: Yes, hypercrosslinked polymeric adsorbents functionalized with 5-SSA can effectively remove salicylic acid and 5-sulfosalicylic acid from wastewater through adsorption [, ]. The adsorption process is influenced by factors like π-π interactions and electrostatic interactions, depending on the specific adsorbent used [, ].

Q8: How does the presence of salicylic acid affect the adsorption of 5-SSA onto specific adsorbents?

A8: In a binary solute system, the presence of salicylic acid can influence the adsorption of 5-SSA onto hypercrosslinked polymeric adsorbents. For instance, the adsorptive capacity of salicylic acid on NDA-99 decreases but increases on NDA-101 with 5-SSA as the background component [, ]. This competitive adsorption is attributed to the competition for adsorption sites on the adsorbent surface [, ].

Q9: How is 5-SSA utilized in analytical chemistry?

A9: 5-SSA finds diverse applications in analytical chemistry, including:

    Q10: Does 5-SSA interact with biological systems?

    A10: Yes, research shows that 5-SSA can interact with biological systems:

      Q11: Can 5-SSA be degraded by microorganisms?

      A11: Yes, bacterial strains capable of degrading 5-SSA have been identified, suggesting its potential for bioremediation of contaminated environments [, ]. For instance, Pseudomonas sp. DS-1 can utilize 5-SSA as a sole carbon source and degrade it through a metabolic pathway involving 5-sulfosalicylic acid as an intermediate [].

      Q12: What are some other notable applications of 5-SSA?

      A12: 5-SSA exhibits versatility in various other applications:* Metal Complex Formation: It acts as a chelating agent, forming complexes with various metal ions like beryllium [], barium [], and others [, , , ].

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